
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves several steps. One common method includes the alkylation of xanthine derivatives. The reaction conditions typically involve the use of alkyl halides in the presence of a base such as potassium carbonate. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles. These reactions often result in the formation of new derivatives with altered chemical properties.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and its derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific pathways and targets depend on the context of its use, such as therapeutic applications or biochemical studies.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl- can be compared with other similar compounds such as:
1-Methylxanthine: Another derivative of xanthine with different alkyl groups.
Theobromine: A naturally occurring compound with similar structure but different biological effects.
Theophylline: Used in medicine for its bronchodilator effects, it shares a similar purine structure.
These comparisons highlight the unique properties of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3,7-dipropyl-, such as its specific alkylation pattern and its resulting chemical and biological activities.
Propriétés
Numéro CAS |
121875-96-5 |
|---|---|
Formule moléculaire |
C12H18N4O2 |
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
1-methyl-3,7-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-15-8-13-10-9(15)11(17)14(3)12(18)16(10)7-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
HERBEZMVPIUPHT-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


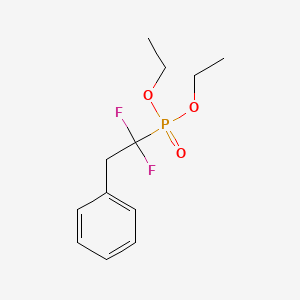
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
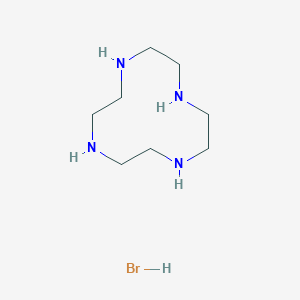
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
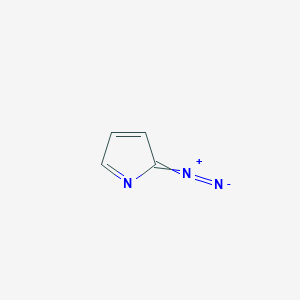
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
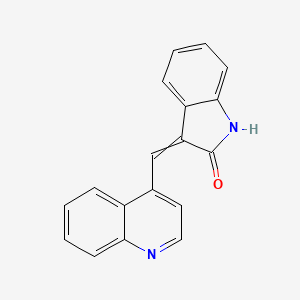
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)

![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
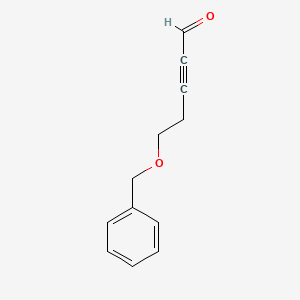
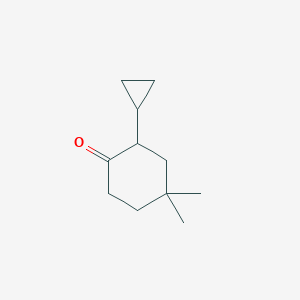
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
